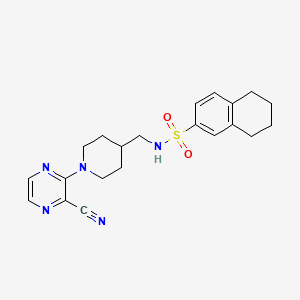

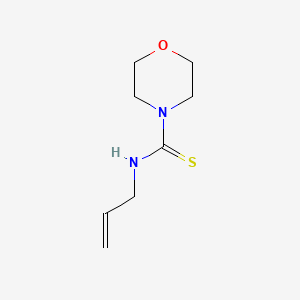

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

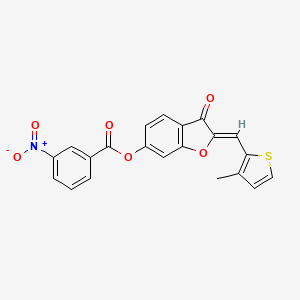

The compound N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a novel chemical entity that appears to be related to various sulfonamide derivatives with potential biological activities. The structure suggests that it could interact with various biological targets due to the presence of a sulfonamide group, a tetrahydronaphthalene moiety, and a cyanopyrazinyl piperidine fragment.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, where modifications to the phenylamine and sulfonamide groups were key to increasing potency and selectivity . Another study reported the synthesis of tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties, which involved reactions such as condensation with hydrazine hydrate and cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a piperidinyl group attached to a cyanopyrazin moiety, which is known to be a versatile pharmacophore in drug design. The tetrahydronaphthalene sulfonamide core is a common feature in compounds with a wide range of biological activities, including antipsychotic agents . The presence of these functional groups suggests that the compound could have interesting binding properties and biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives are known to undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For example, the sulfonamide group can participate in reactions with different amines to form new derivatives . The cyanopyrazin moiety could also undergo nucleophilic substitution reactions, potentially leading to a variety of analogs with different properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as 1H-NMR, IR, and elemental analysis . These techniques can provide valuable information about the purity, molecular structure, and functional groups present in the compound. The physical properties such as solubility, melting point, and stability can be inferred based on the known properties of similar sulfonamide derivatives.

Scientific Research Applications

Receptor Activity and Drug Design

Compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been extensively studied for their receptor activities. For instance, derivatives of tetrahydronaphthalene with modifications in the piperazine and sulfonamide groups have shown significant affinities towards serotonin (5-HT) receptors, such as the 5-HT7 receptor, highlighting their potential in drug design for neurological disorders. The exploration of structure-activity relationships (SAR) in these compounds aids in understanding how modifications in their chemical structure can influence their interaction with specific receptors, contributing to the development of more effective and selective drugs (Leopoldo et al., 2007), (Leopoldo et al., 2008).

Antipsychotic Agents

Another area of interest is the development of atypical antipsychotic agents. Piperazin-1-yl-phenyl-arylsulfonamides, for instance, have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors, presenting them as candidates for the treatment of psychosis and other psychiatric disorders. Such studies are crucial for the discovery of new therapeutic options that offer better efficacy and reduced side effects compared to existing treatments (Park et al., 2010).

Imaging Agents for PET Scans

The synthesis of analogs for positron emission tomography (PET) radiotracers also represents a significant application. Modifications in the lipophilicity of tetrahydronaphthalene derivatives, aiming to create suitable candidates for PET imaging, underscore the importance of chemical structure in the pharmacokinetics and biodistribution of these compounds. These studies facilitate the development of novel diagnostic tools for various diseases, including cancer, by improving the properties of lead compounds for better in vivo imaging capabilities (Abate et al., 2011).

properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c22-14-20-21(24-10-9-23-20)26-11-7-16(8-12-26)15-25-29(27,28)19-6-5-17-3-1-2-4-18(17)13-19/h5-6,9-10,13,16,25H,1-4,7-8,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNXSNPAFSXRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)